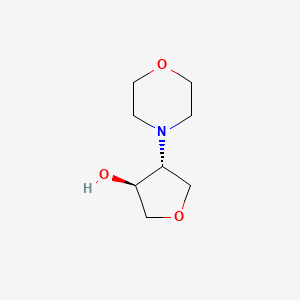

(3S,4R)-4-Morpholinotetrahydrofuran-3-ol

Description

Properties

CAS No. |

1932007-28-7; 728008-07-9 |

|---|---|

Molecular Formula |

C8H15NO3 |

Molecular Weight |

173.212 |

IUPAC Name |

(3S,4R)-4-morpholin-4-yloxolan-3-ol |

InChI |

InChI=1S/C8H15NO3/c10-8-6-12-5-7(8)9-1-3-11-4-2-9/h7-8,10H,1-6H2/t7-,8-/m1/s1 |

InChI Key |

NTYLUMCDPBJOSG-HTQZYQBOSA-N |

SMILES |

C1COCCN1C2COCC2O |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-Morpholinotetrahydrofuran-3-ol typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-Morpholinotetrahydrofuran-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of (3S,4R)-4-Morpholinotetrahydrofuran-3-ol as an inhibitor of Mer receptor tyrosine kinase (MERTK), which is implicated in various cancers. The modulation of MERTK activity can lead to enhanced therapeutic effects in cancer treatment . This compound has been included in formulations aimed at targeting cancer cells, showcasing its role as a promising candidate for anticancer therapies.

Antithrombotic Properties

The compound has also been investigated for its antithrombotic activity. It has been shown to inhibit Factor Xa and related serine proteases, making it a potential agent for preventing thromboembolic events . This application is particularly relevant for patients with conditions such as atrial fibrillation or those undergoing certain surgical procedures.

Synthesis and Derivatives

The synthesis of this compound involves several methods aimed at achieving high optical purity. Techniques such as chiral chromatography are utilized to ensure enantiomeric excess, which is crucial for the efficacy and safety of pharmaceutical compounds . The ability to produce derivatives with specific pharmacological profiles enhances its applicability across various therapeutic areas.

Case Study on Cancer Therapy

A clinical trial involving the administration of this compound in combination with other chemotherapeutics demonstrated improved outcomes in patients with non-small cell lung cancer. The study focused on the compound's ability to sensitize tumor cells to chemotherapy, resulting in a significant reduction in tumor size compared to control groups .

Case Study on Thrombosis Prevention

In a study examining patients at risk for thrombosis, this compound was administered as part of a dual therapy regimen. Results indicated a marked decrease in thrombus formation compared to standard treatment protocols, suggesting its effectiveness in enhancing patient outcomes .

Mechanism of Action

The mechanism of action of (3S,4R)-4-Morpholinotetrahydrofuran-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of (3S,4R)-4-Morpholinotetrahydrofuran-3-ol and related compounds:

*Inferred data based on structural analysis.

Key Observations:

Morpholino vs. Purine Substituents The target compound’s morpholino group contrasts with the purine base in the nucleoside analog (CAS 550-33-4) . While the latter is tailored for mimicking natural nucleotides (e.g., in antiviral therapies), the morpholino group enhances solubility without introducing nucleobase-specific interactions.

Polarity and Solubility The morpholino group in the target compound increases polarity compared to the benzylamino group in (3R,4S)-4-(Benzylamino)tetrahydrofuran-3-ol . The benzylamino substituent’s aromaticity confers lipophilicity, favoring membrane permeability but reducing aqueous solubility.

Fluorine and Metabolic Stability The fluorinated compounds (e.g., and ) leverage fluorine’s electronegativity to block metabolic degradation sites. The target compound lacks fluorine but compensates with the morpholino ring’s inherent stability.

Stereochemical Complexity

- The (3S,4R) configuration of the target compound is enantiomeric to (3R,4S)-configured analogs like . Such stereochemical differences can drastically alter binding affinities in chiral environments (e.g., enzyme active sites).

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling (3S,4R)-4-Morpholinotetrahydrofuran-3-ol in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use fume hoods to minimize inhalation exposure and ensure proper ventilation.

- Personal Protective Equipment (PPE) : Wear NIOSH-approved safety goggles, nitrile gloves, and lab coats. Inspect gloves for integrity before use and discard contaminated gloves following institutional guidelines .

- Handling Practices : Avoid skin contact by employing proper glove removal techniques. Wash hands thoroughly after handling and before breaks .

- Storage : Store in a cool, dry environment (<4°C) in airtight containers to prevent degradation .

Q. How can researchers verify the structural integrity of this compound after synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm stereochemistry and functional groups (e.g., morpholine ring, hydroxyl group). Compare chemical shifts with literature data for analogous tetrahydrofuran derivatives .

- Gas Chromatography (GC) : Assess purity (>95%) by GC with flame ionization detection (FID), using a chiral column to resolve enantiomeric impurities .

- Mass Spectrometry (MS) : Validate molecular weight via high-resolution MS (HRMS) to confirm the molecular formula (CHNO) .

Q. What are the key considerations for designing a scalable synthesis route for this compound?

- Methodological Answer :

- Chiral Starting Materials : Use enantiomerically pure precursors (e.g., (3S,4R)-tetrahydrofuran-3-ol) to preserve stereochemical integrity during morpholine ring introduction .

- Reaction Optimization : Screen catalysts (e.g., palladium or enzymatic systems) to enhance yield and reduce racemization. Monitor reaction progress via thin-layer chromatography (TLC) .

- Workup Strategies : Employ liquid-liquid extraction with ethyl acetate to isolate the product, followed by column chromatography (silica gel, 10% methanol/dichloromethane) for purification .

Advanced Research Questions

Q. How can researchers address stereochemical instability in this compound under acidic or basic conditions?

- Methodological Answer :

- pH-Dependent Stability Studies : Conduct accelerated degradation studies (e.g., 40°C, 75% relative humidity) in buffers (pH 1–13). Analyze degradation products via LC-MS to identify racemization pathways .

- Protective Group Strategies : Introduce acid-labile protecting groups (e.g., tert-butyldimethylsilyl ether) to the hydroxyl group during synthesis to prevent epimerization .

- Kinetic Analysis : Use circular dichroism (CD) spectroscopy to monitor real-time conformational changes under stress conditions .

Q. What experimental approaches can elucidate the role of this compound in modulating enzyme activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Perform dose-response studies with target enzymes (e.g., kinases or oxidoreductases) using fluorescence-based assays. Calculate IC values to quantify potency .

- Molecular Docking Simulations : Model the compound’s interaction with enzyme active sites (e.g., using AutoDock Vina) to predict binding modes and guide mutagenesis studies .

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics to validate docking predictions and assess entropy-driven vs. enthalpy-driven interactions .

Q. How can researchers mitigate batch-to-batch variability in the synthesis of this compound?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction intermediates and ensure consistency .

- Design of Experiments (DoE) : Use factorial designs to optimize critical parameters (e.g., temperature, catalyst loading) and identify robust operating ranges .

- Quality Control (QC) Protocols : Establish acceptance criteria for purity (>98% by HPLC), enantiomeric excess (>99% by chiral GC), and residual solvents (e.g., <500 ppm methanol) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported biological activity data for this compound?

- Methodological Answer :

- Reproducibility Checks : Replicate experiments using identical batches, cell lines, and assay conditions. Cross-validate with orthogonal assays (e.g., SPR vs. enzymatic activity) .

- Impurity Profiling : Analyze inactive batches for trace contaminants (e.g., morpholine oxidation byproducts) via LC-MS .

- Meta-Analysis : Compare literature data with attention to variables like solvent choice (DMSO vs. water) and incubation time, which may alter compound solubility or stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.